2-[(5-chloro-2-nitrophenyl)thio]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKZRRPMSQLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 5 Chloro 2 Nitrophenyl Thio Pyridine
Established Synthetic Pathways for the Core 2-[(5-chloro-2-nitrophenyl)thio]pyridine Structure
The synthesis of the this compound core structure can be approached through several established chemical reactions. These methods primarily involve the formation of a thioether bond between a pyridine (B92270) and a chloronitrophenyl moiety.
Nucleophilic Aromatic Substitution Reactions at the Pyridine Ring
One of the most common and effective methods for the synthesis of 2-arylthiopyridines is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a nucleophilic sulfur-containing reagent attacks an electrophilic pyridine ring that is activated by a suitable leaving group. For the synthesis of the target compound, this would typically involve the reaction of a salt of 2-mercaptopyridine (B119420) with an activated chloronitrobenzene derivative.
The general reaction scheme involves the deprotonation of 2-mercaptopyridine with a base to form the more nucleophilic thiolate anion. This anion then attacks the electron-deficient carbon atom of the chloronitrobenzene ring, displacing a leaving group, typically a halide. The presence of the electron-withdrawing nitro group on the phenyl ring is crucial as it activates the ring towards nucleophilic attack, facilitating the substitution reaction.
A variety of bases can be employed for the deprotonation of 2-mercaptopyridine, ranging from alkali metal hydroxides and carbonates to stronger bases like sodium hydride, depending on the specific reaction conditions and the reactivity of the electrophile. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) being commonly used to facilitate the dissolution of the reactants and promote the SNAr reaction.
Thiolation Reactions Employing Nitrophenyl Precursors
An alternative strategy involves the reaction of a suitable nitrophenyl precursor with a thiocarbonyl-containing pyridine derivative. This approach is less common for the synthesis of simple thioethers but can be employed for the construction of more complex analogs. For instance, a dinitro-activated phenyl ring can react with a thiopyridone, leading to the displacement of one of the nitro groups.
The key to this method is the activation of the nitrophenyl precursor. The presence of multiple electron-withdrawing groups enhances the electrophilicity of the aromatic ring, making it susceptible to attack by the sulfur nucleophile of the thiopyridone. The reaction conditions, including temperature and the presence of a base, are critical factors that influence the reaction's success and yield.
One-Pot Cyclization and Condensation Approaches for Related Scaffolds
While not directly leading to this compound in a single step, one-pot cyclization and condensation reactions are powerful tools for the synthesis of related heterocyclic scaffolds. These methods often involve the reaction of multiple components in a single reaction vessel, leading to the formation of complex molecules in an efficient manner.
For example, a multicomponent reaction involving an α,β-unsaturated ketone, a malononitrile (B47326) derivative, and a sulfur source could potentially lead to a substituted thiophene (B33073) ring, which could then be further functionalized to introduce the pyridine moiety. While this approach is more indirect, it offers the advantage of rapidly generating structural diversity from simple starting materials.
Synthesis of Chemically Modified Analogs and Derivatives of this compound
The synthesis of chemically modified analogs of this compound is essential for exploring its chemical space and understanding how structural changes affect its properties. This can be achieved by modifying either the chloronitrophenyl moiety or the pyridine ring system.
Diversification of the Chloronitrophenyl Moiety for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of this class of compounds, it is crucial to synthesize a range of analogs with different substituents on the chloronitrophenyl ring. This can be achieved by starting with a variety of substituted chloronitrobenzene precursors.
For instance, by varying the position and nature of the substituents on the phenyl ring, one can probe the effects of electronic and steric factors on the compound's activity. The nitro group, being a strong electron-withdrawing group, plays a significant role in the electronic properties of the molecule. Its position and the presence of other substituents can be systematically varied to fine-tune these properties.
The following table illustrates potential modifications to the chloronitrophenyl moiety and the corresponding starting materials that could be used in the synthesis.
| Desired Modification | Starting Material Example |
| Variation of Halogen | 1-bromo-2-nitro-5-chlorobenzene |
| Additional Substituents | 1,4-dichloro-2-nitrobenzene (B41259) |
| Different Electron-Withdrawing Groups | 1-chloro-2-cyano-5-nitrobenzene |
| Electron-Donating Groups | 1-chloro-4-methoxy-2-nitrobenzene |
Modifications to the Pyridine Ring System to Explore Novel Scaffolds
Modifications to the pyridine ring system can lead to the discovery of novel scaffolds with potentially improved properties. These modifications can include the introduction of substituents onto the pyridine ring or the replacement of the pyridine ring with other heterocyclic systems.
The introduction of substituents on the pyridine ring can be achieved by starting with a substituted 2-mercaptopyridine derivative. For example, using a 4-methyl-2-mercaptopyridine would introduce a methyl group at the 4-position of the pyridine ring in the final product.
The following table provides examples of how the pyridine ring can be modified.
| Modification Type | Starting Material Example | Resulting Scaffold |
| Pyridine Substitution | 4-Methyl-2-mercaptopyridine | 2-[(5-chloro-2-nitrophenyl)thio]-4-methylpyridine |
| Ring System Change | 2-Mercaptopyrimidine | 2-[(5-chloro-2-nitrophenyl)thio]pyrimidine |
| Fused Ring System | 2-Mercaptobenzothiazole | 2-[(5-chloro-2-nitrophenyl)thio]benzothiazole |
Introduction of Varied Bridging Thioether Linkages and Substituents
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into alterations of the thioether linkage and substitution on the aromatic rings.
Modification of the Thioether Bridge: The sulfur atom in the thioether linkage is susceptible to oxidation. chemistrysteps.com Controlled oxidation can convert the thioether into a sulfoxide and subsequently to a sulfone. acsgcipr.org These reactions introduce new functional groups that can alter the electronic properties and steric profile of the molecule. For instance, the oxidation of sulfides to sulfoxides or sulfones is a common strategy in medicinal chemistry to modulate a compound's polarity and metabolic stability. chemistrysteps.comacsgcipr.org
Substitution on Aromatic Rings: The pyridine and nitrophenyl rings can be further functionalized. The presence of the activating nitro group on the benzene (B151609) ring facilitates additional nucleophilic aromatic substitution reactions. nih.govpressbooks.pub For example, the chlorine atom can be replaced by other nucleophiles such as amines, alkoxides, or other thiolates, leading to a wide array of derivatives. mdpi.com Similarly, the pyridine ring can be modified, although its electron-deficient nature makes it less reactive towards electrophiles unless activated. nih.gov
Researchers have explored these strategies to create novel compounds. For example, derivatives of 2-thiopyridines have been synthesized for evaluation in various applications. ekb.egnih.gov The general approach often involves the reaction of a substituted 2-halopyridine with a corresponding aryl thiol in the presence of a base. wikipedia.org
Below is a table summarizing potential derivatization strategies for the parent compound:
Table 1: Derivatization Strategies for this compound
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Thioether Linkage | Oxidation | m-CPBA, H₂O₂ | Sulfoxide (-SO-), Sulfone (-SO₂-) |
| Phenyl Ring | Nucleophilic Substitution (at Cl) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | Amino, Alkoxy, Thioether |
| Pyridine Ring | Lithiation then Electrophilic Quench | BuLi, then R-X | Alkyl/Aryl-substituted Pyridine |
Green Chemistry Protocols and Sustainable Synthesis Routes for Thioether-Containing Pyridines
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. researchgate.net The synthesis of thioether-containing pyridines is no exception, with research focusing on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. acsgcipr.orgresearchgate.net
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often employ dipolar aprotic solvents which can have significant environmental and safety concerns. acsgcipr.org Research is exploring the use of more benign solvents like water, ethanol, or deep eutectic solvents (DES). rsc.orgrsc.org For example, copper-catalyzed C-S bond formation has been successfully performed in water without the need for surfactants. rsc.org
Catalyst-Free or Metal-Free Reactions: While metal catalysts (e.g., copper, palladium) are effective, they can lead to product contamination and require costly removal processes. acsgcipr.orgorganic-chemistry.org Developing catalyst-free methods, such as those performed under microwave irradiation or using mechanochemistry, is a key goal. wikipedia.orgresearchgate.net Thiol-ene reactions promoted by visible light with an organic photosensitizer also represent a green, metal-free approach. researchgate.net
Atom Economy: Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step, maximizing atom economy and reducing waste. mdpi.com Designing MCRs for pyridine synthesis under solvent-free conditions is an active area of research. mdpi.com
Alternative Sulfur Sources: To avoid the use of volatile and malodorous thiols, alternative and more stable sulfur sources are being investigated. researchgate.netorganic-chemistry.org These include isothiouronium salts, sodium thiosulfate (B1220275) (Bunte salts), and even elemental sulfur. researchgate.netrsc.orgorganic-chemistry.org
The table below compares conventional and green approaches for thioether synthesis. acsgcipr.orgrsc.org
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Thioethers
| Parameter | Conventional Method | Green/Sustainable Method | Reference |
|---|---|---|---|
| Solvent | Dipolar Aprotic (e.g., DMF, DMSO) | Water, Ethanol, Deep Eutectic Solvents, Solvent-free | acsgcipr.orgrsc.orgrsc.org |
| Catalyst | Palladium or Copper complexes | Base metal catalysts, Organocatalysts, Catalyst-free | acsgcipr.orgresearchgate.netorganic-chemistry.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Visible light, Mechanochemical milling | wikipedia.orgresearchgate.netresearchgate.net |
| Sulfur Reagent | Volatile thiols | Isothiouronium salts, Bunte salts, Elemental sulfur | researchgate.netorganic-chemistry.org |
Reaction Mechanisms and Kinetic Studies of Related Pyridine Substitution Reactions
The primary reaction for forming this compound is a Nucleophilic Aromatic Substitution (S_N_Ar). nih.govlibretexts.org This reaction mechanism is fundamental to understanding the synthesis and reactivity of this class of compounds.
The S_N_Ar mechanism generally proceeds in two steps:
Nucleophilic Addition: The nucleophile (in this case, a thiolate anion) attacks the electron-deficient carbon atom on the aromatic ring that bears the leaving group (a halogen). pressbooks.publibretexts.org This step is typically the rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The aromaticity of the ring is temporarily broken in this intermediate. nih.gov
Elimination of the Leaving Group: The leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product. nih.govlibretexts.org
The feasibility and rate of S_N_Ar reactions are heavily influenced by several factors:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like the nitro group, -NO₂) ortho or para to the leaving group is crucial. nih.govpressbooks.pub These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.pub
The Leaving Group: The nature of the leaving group affects the reaction rate. Halogens are common leaving groups, with their leaving group ability generally following the order F > Cl > Br > I in S_N_Ar reactions, which is opposite to the trend in S_N_2 reactions. This is because the highly electronegative fluorine strongly activates the carbon for nucleophilic attack in the rate-determining step. nih.gov
The Nucleophile: The nucleophilicity of the attacking species influences the reaction kinetics. libretexts.org More potent nucleophiles generally lead to faster reactions.
Kinetic studies on related systems, such as the reaction of nitrofluorobenzenes with various nucleophiles, provide insight into the transition states and intermediates. hud.ac.uk For instance, Brønsted analysis (plotting reaction rate against the pKa of the nucleophile) can help determine the extent of bond formation in the transition state. hud.ac.uk In many S_N_Ar reactions, the initial addition of the nucleophile is the slow step, but in some cases, particularly with good leaving groups and certain solvents, the breakdown of the Meisenheimer intermediate can become rate-limiting. nih.govhud.ac.uk
In Vitro Biological Activity Spectrum and Mechanistic Investigations of 2 5 Chloro 2 Nitrophenyl Thio Pyridine and Its Analogs
Exploration of Antimicrobial Potential
The antimicrobial capabilities of pyridine-containing compounds and their derivatives have been extensively studied. These investigations reveal a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.
Derivatives and analogs of 2-[(5-chloro-2-nitrophenyl)thio]pyridine have demonstrated notable antibacterial efficacy. For instance, a class of hybrid molecules combining a thiazolidinone core with a ciminalum fragment ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) has shown activity against both Gram-positive and Gram-negative microorganisms. nih.govresearchgate.net Similarly, various pyridine (B92270) compounds have been synthesized and tested, showing effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative species like Escherichia coli and Pseudomonas aeruginosa. nih.gov
Further studies on related structures, such as 1,3,4-thiadiazole (B1197879) derivatives, have confirmed activity predominantly against Gram-positive bacteria. ut.ac.ir Pyridine-2-one derivatives hybridized with sulfaguanidine (B1682504) have also exhibited moderate to good antimicrobial activity against a panel of eight different pathogens. researchgate.net The introduction of different substituents on the core structures has been shown to modulate this activity. For example, in a series of 4-thiazolidinone (B1220212) derivatives, compounds bearing electron-withdrawing groups like chloro and nitro were found to be particularly active against the selected bacterial strains. researchgate.net Transition metal complexes incorporating a pyridine moiety have also displayed broad-spectrum antibacterial action against pathogens such as Shigella flexneri and Klebsiella pneumoniae. mdpi.com
Table 1: Antibacterial Activity of Selected Pyridine Analogs
| Compound/Analog Class | Bacterial Strains | Activity/Observation | Reference |
|---|---|---|---|
| Ciminalum-Thiazolidinone Hybrids | Gram-positive & Gram-negative | Active antimicrobial agent | nih.govresearchgate.net |
| Substituted Mannich bases (Pyridine derivatives) | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC values of 6.25–12.5 μg/mL | nih.gov |
| Pyridine-2-one Hybrids | 8 different pathogens | Moderate to good antimicrobial activity | researchgate.net |
| Pyridine Metal Complexes | Shigella flexneri, Klebsiella pneumoniae | MIC values of 8 µg/mL | mdpi.com |
| 4-Thiazolidinone derivatives | Gram-positive & Gram-negative | Significant activity with electron-withdrawing groups | researchgate.net |
The antifungal potential of pyridine analogs has also been a subject of significant research. Studies have shown that certain nicotinic acid benzylidene hydrazide derivatives containing nitro substituents are active against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Pyridine thiosemicarbazone derivatives have also demonstrated promising in vitro growth inhibition against C. albicans. nih.gov
Furthermore, sulfaguanidine hybrids incorporating a pyridine-2-one structure have been identified as having fungicidal properties. researchgate.net The antifungal scope extends to transition metal complexes with pyridine, which exhibited high efficacy against C. albicans, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug fluconazole. mdpi.com Research on 5-nitro-thiophene-thiosemicarbazones, another class of related compounds, showed they are potential antifungal agents against Candida species and Cryptococcus neoformans. nih.gov Their mechanism may involve the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway. nih.gov
Table 2: Antifungal Activity of Selected Pyridine Analogs
| Compound/Analog Class | Fungal Pathogens | Activity/Observation | Reference |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Active against tested strains | nih.gov |
| Pyridine-2-one Hybrids | Fungal pathogens | Exhibited fungicidal activity | researchgate.net |
| Pyridine Metal Complexes | Candida albicans | High activity, MIC value of 8 µg/mL | mdpi.com |
| Pyridine Thiosemicarbazones | Candida albicans | Growth inhibition percentages up to 95.77% | nih.gov |
| 5-nitro-thiophene-thiosemicarbazones | Candida sp., C. neoformans | Potent antifungal agents | nih.gov |
To understand the basis of their antimicrobial effects, researchers have investigated the molecular targets of these compounds. Dihydrofolate reductase (DHFR) and DNA gyrase have been identified as key enzymes that are inhibited by some pyridine analogs. researchgate.netnih.gov DHFR is crucial for the synthesis of essential precursors for DNA, RNA, and proteins. nih.gov Its inhibition disrupts these pathways, leading to cell death. nih.govnih.gov DNA gyrase, a type II topoisomerase, is vital for maintaining DNA structure during replication in bacteria, and its blockage also results in bacterial cell death. nih.gov
A series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were identified as dual inhibitors of both bacterial DNA gyrase and DHFR. nih.gov Similarly, novel hybrids of sulfaguanidine and pyridine-2-one have been synthesized and shown to act as dual inhibitors of these same enzymes. researchgate.net Certain thiophenyl-pyrazolyl-thiazole hybrids have also been reported as effective DHFR inhibitors. nih.gov These findings suggest that the antimicrobial activity of these classes of compounds can be attributed, at least in part, to their ability to interfere with these fundamental cellular processes.
Anticancer and Cytotoxic Activity Studies (in vitro)
In addition to antimicrobial properties, various analogs of this compound have been evaluated for their potential as anticancer agents. These in vitro studies have demonstrated cytotoxic effects against a range of human cancer cell lines.
Analogs featuring a 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone structure have shown significant cytotoxic effects. nih.govresearchgate.net These compounds have been screened against the NCI60 panel of human cancer cell lines and have demonstrated selective, high-level activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines at micromolar and submicromolar concentrations. nih.govresearchgate.net For example, one of the most active compounds in this series exhibited GI₅₀ (50% growth inhibition) concentrations in the range of < 0.01–0.02 μM against specific leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.gov
Another study focused on 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, which displayed high cytotoxic and antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Pyridine thiosemicarbazone derivatives have also shown significant anticancer activity against several cancer cell lines, including leukemia (CCRF-CEM), melanoma (SK-MEL-5), and breast cancer (MDA-MB-468). nih.gov Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been tested against approximately 60 human tumor cell lines, with one compound showing a remarkably low mean growth percent of 29.51, indicating broad cytotoxic activity. mdpi.com
Table 3: In Vitro Anticancer Activity of Selected Analogs
| Compound/Analog Class | Cancer Cell Lines | Activity/Observation | Reference |
|---|---|---|---|
| Ciminalum-Thiazolidinone Hybrids | Leukemia (MOLT-4), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI₅₀ < 0.01–0.02 μM | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivative | Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Breast | Mean growth percent of 29.51 across cell lines | mdpi.com |
| Pyridine Thiosemicarbazones | Leukemia (CCRF-CEM), Melanoma (SK-MEL-2), Breast (MDA-MB-468) | Significant growth inhibition at 10 µM | nih.gov |
| Substituted 4-thiazolidinone derivative | Breast (MCF-7, MDA-MB-231) | High cytotoxic and antiproliferative activity | mdpi.com |
The mechanism behind the anticancer activity of some related compounds involves the modulation of key cellular signaling pathways, such as the one regulated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a validated target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). nih.gov
Researchers have developed furanopyrimidine-based compounds that act as potent and selective inhibitors of mutant EGFR (EGFRL858R/T790M), with IC₅₀ values in the low nanomolar range (2–6 nM). nih.govacs.org Another study led to the discovery of a compound that acts as a potent dual kinase inhibitor of both ALK and EGFR. nih.gov This compound was shown to significantly inhibit the proliferation of EGFR mutant NSCLC cell lines, affect EGFR-mediated signaling pathways, induce apoptosis, and cause cell cycle arrest. nih.gov These findings highlight that a key mechanism for the anticancer effects of these pyridine-related analogs is the targeted inhibition of critical protein kinases like EGFR. nih.govnih.gov
Identification of Potential Molecular Targets in Cancer Pathways
The anticancer mechanisms of this compound and its structural analogs are multifaceted, involving the modulation of several key molecular targets within cancer-related pathways. Research into hybrid molecules that incorporate the chloro-nitrophenyl moiety has shed light on these potential targets.
One significant area of investigation involves the induction of apoptosis, or programmed cell death. Analogs of the primary compound, particularly those integrated into a 4-thiazolidinone scaffold, have been shown to trigger apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov This process is associated with a decrease in mitochondrial membrane potential and an increase in the concentration of key apoptosis-executing enzymes, caspase-9 and caspase-8. nih.gov
Furthermore, these compounds appear to influence autophagy, a cellular degradation process that can have dual roles in either promoting or suppressing tumors. nih.gov Studies have demonstrated that a novel 4-thiazolidinone derivative containing the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment can decrease the concentration of autophagy markers LC3A, LC3B, and Beclin-1 in breast cancer cells. nih.gov
Topoisomerase II has also been identified as a potential molecular target. nih.gov This enzyme is crucial for managing DNA tangles during replication, and its inhibition can lead to catastrophic DNA damage and cell death. A 4-thiazolidinone derivative, Les-3331, was found to lower the concentration of topoisomerase II in breast cancer cells. nih.gov
In the context of lung cancer, thiophenyl thiazolyl-pyridine hybrids have been investigated for their mechanism of action. mdpi.com Docking studies suggest that these compounds may exert their anticancer effects by targeting and inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein often overactive in cancer cell proliferation. mdpi.com The combination of a thiazolidinone moiety with a structural fragment of Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) has been noted as an effective strategy for designing potential anticancer agents. nih.govresearchgate.net Thiazolidinone derivatives have also shown affinity for biotargets involved in tumor cell growth, such as the antiapoptotic complex Bcl-XL-BH3. nih.govresearchgate.net
Enzyme Inhibitory Profiles
There is no available information in the provided search results regarding the specific inhibitory activity of this compound or its direct analogs against phosphodiesterase enzymes, including PDE7.
Cyclooxygenase (COX) enzymes are key players in the inflammatory process and are significant targets in drug discovery. nih.gov The two main isoforms, COX-1 and COX-2, are responsible for prostaglandin (B15479496) synthesis. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation and cancer. nih.govsemanticscholar.org Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory and potential anticancer agents to minimize gastrointestinal side effects associated with COX-1 inhibition. semanticscholar.org
Derivatives containing the chloro-nitrophenyl structural motif have been evaluated for their COX inhibitory potential. Thiazolidinone-based molecules, which can be considered analogs, have demonstrated affinity for biotargets involved in inflammatory conditions, including COX-2. nih.govresearchgate.net Studies on various heterocyclic compounds have shown that the presence and position of electron-withdrawing groups, such as nitro groups, can significantly influence COX-2 inhibitory activity and selectivity. For instance, some 1,5-diphenyl pyrazole (B372694) derivatives displayed considerable selective COX-2 inhibition. nih.gov Similarly, certain benzoxazole (B165842) analogs showed potent and selective inhibition of COX-2 over COX-1, with one compound exhibiting a COX-2 IC50 value of 0.04 µmol/L. nih.gov This suggests that the this compound scaffold has the potential for development into selective COX-2 inhibitors.
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Benzoxazole Analog | Compound 62 | 0.04 | 25.5 | nih.gov |
| 1,5-Diphenyl Pyrazole | Compound 2 | 0.45 | 111.1 | nih.gov |
| 1,3,4-Oxadiazole | ODZ2 | 0.48 | 132.83 | nih.gov |
| Cyclic Imide | PRLD7 | 0.1 | >1000 | nih.gov |
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)
Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate metabolic pathway, which provides the necessary precursors for DNA synthesis. nih.govnih.gov Inhibition of either enzyme leads to "thymineless death" of cells, making them validated targets for cancer chemotherapy. nih.govnih.gov
Thieno[2,3-d]pyrimidine derivatives bearing arylthio substitutions, which are structurally related to the title compound, have been synthesized and evaluated as dual inhibitors of both human TS and DHFR. nih.gov One notable nonclassical analogue, a 4-nitrophenyl derivative (analogue 7), demonstrated potent dual inhibitory activity against both human TS (IC50 = 0.11 µM) and human DHFR (IC50 = 0.56 µM). nih.gov This highlights the potential of the nitro-substituted arylthio moiety in targeting these key enzymes. The classical analogue in the same study, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as a highly potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). nih.gov
α-glucosidase and α-amylase
α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type II diabetes. researchgate.netresearchgate.net A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the chloro-nitro-aromatic pattern with the title compound, were synthesized and showed potent inhibitory activity against both enzymes. nih.gov Notably, compound 5o from this series, which features both chloro and nitro substitutions, was found to be approximately four times more potent against α-glucosidase and six times more potent against α-amylase than the standard drug acarbose. nih.gov The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to be favorable for inhibitory activity. nih.gov
Lipoxygenase (LOX)
The lipoxygenase (LOX) pathway, alongside the COX pathway, metabolizes arachidonic acid into pro-inflammatory leukotrienes. nih.gov Inhibition of 5-LOX is a recognized therapeutic approach for inflammatory conditions. nih.gov Research has shown that certain thiazolidinone derivatives, which can be considered analogs of this compound, possess an affinity for biotargets involved in inflammation, including the dual COX-2/5-LOX pathway. nih.govresearchgate.net Additionally, some 2-thiouracil-5-sulfonamide derivatives have been evaluated as 15-LOX inhibitors. nih.gov
| Enzyme Target | Compound Class/Example | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Human Thymidylate Synthase (TS) | Thieno[2,3-d]pyrimidine (analogue 7) | 0.11 µM | nih.gov |
| Human Dihydrofolate Reductase (DHFR) | Thieno[2,3-d]pyrimidine (analogue 7) | 0.56 µM | nih.gov |
| α-Glucosidase | Nitrobenzamide derivative (5o) | Potent (4x acarbose) | nih.gov |
| α-Amylase | Nitrobenzamide derivative (5o) | Potent (6x acarbose) | nih.gov |
Antioxidant Activity Investigations
The antioxidant potential of chemical compounds is often evaluated using radical scavenging assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being one of the most common and reliable methods. mdpi.comnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov
Various heterocyclic compounds containing nitro and chloro substituents, structurally analogous to this compound, have been assessed for their antioxidant properties. For example, a study on thiophene-appended pyrazoles found that compounds with electronegative chloro substitutions exhibited potent DPPH radical scavenging activities. researchgate.net Similarly, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and their antioxidant activity confirmed through DPPH assays. pensoft.net The results often show that the radical scavenging activity is concentration-dependent. researchgate.net The mechanism involves the antioxidant compound quenching free radicals, which is an important action for preventing the deleterious effects of oxidative stress in various diseases. researchgate.net
| Compound Class | Observation | Source |
|---|---|---|
| Thiophene-pyrazole hybrids | Compounds with chloro substitutions showed excellent DPPH scavenging potencies (IC50 range: 12.4-31.2 µg/mL). | researchgate.net |
| Thiazolo[4,5-b]pyridine derivatives | Synthesized compounds showed antioxidant activity in DPPH radical scavenging tests. | pensoft.net |
| 2-Thiouracil-5-sulfonamide derivatives | Exerted remarkable free radical scavenging with IC50 values ranging from 7.55 to 80.0 µg/mL. | nih.gov |
| 1,3,5-Triazine analogues | Several compounds showed significantly higher inhibition (%) and lower EC50 values compared to standards like Trolox. | mdpi.com |
Mechanisms of Antioxidant Action in vitro
The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method for this purpose. In this assay, an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, a stable free radical, leading to its neutralization. This process is accompanied by a color change from violet to pale yellow, which can be measured spectrophotometrically to quantify the antioxidant capacity.
Interactive Data Table: In Vitro Antioxidant Activity of Analogous Compounds (No specific in vitro antioxidant activity data was found for this compound in the reviewed literature. The table below presents data for analogous or related heterocyclic compounds to provide context for potential activity.)
| Compound/Analog | Assay | IC50 Value (µg/mL) | Reference |
| Thiazole (B1198619) derivative 11 | DPPH Scavenging | 33.0 | nih.gov |
| Thiazole derivative 6 | DPPH Scavenging | 94.04 | nih.gov |
| Ascorbic Acid (Standard) | DPPH Scavenging | 4.08 | nih.gov |
Other Potential Biological Activities
Beyond its potential as an antioxidant, the structural motifs within this compound suggest the possibility of other significant biological activities. The following subsections explore its putative anti-inflammatory, antiparasitic, and antiviral properties based on studies of analogous compounds.
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory cascade. nih.gov Inhibition of COX-2 is a major target for anti-inflammatory drug development. While direct experimental data on the COX-2 inhibitory activity of this compound is not available, research on structurally related 2-arylthiopyridine and other heterocyclic derivatives suggests a potential for anti-inflammatory effects. Several studies have reported that derivatives of pyridine and other nitrogen-containing heterocycles exhibit significant COX-2 inhibitory activity. nih.govresearchgate.netmdpi.comnih.gov For example, certain pyrimidine (B1678525) derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Interactive Data Table: In Vitro COX-2 Inhibitory Activity of Analogous Compounds (Specific in vitro COX-2 inhibition data for this compound was not found. The table below includes data for analogous heterocyclic compounds to illustrate potential activity.)
| Compound/Analog | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | nih.gov |
| Pyridazine derivative 4c | COX-2 | 0.26 | - | nih.gov |
| Celecoxib (Standard) | COX-2 | 0.35 | - | nih.gov |
| Thiazolyl-hydrazine-methyl sulfonyl derivative 34 | COX-2 | 0.140 | >714.28 | nih.gov |
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial agents is a global health priority. Nitroaromatic compounds and heterocyclic structures are known to exhibit antiparasitic properties. Studies on nitro-substituted imidazo[1,2-a]pyridine (B132010) derivatives have shown promising in vitro activity against Leishmania species. mdpi.com For instance, the introduction of a 4-chlorophenylthioether moiety at position 8 of a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold resulted in a derivative with improved in vitro antileishmanial activity. mdpi.com This suggests that the combination of a nitro group and a substituted phenylthio moiety, as present in this compound, could be a favorable structural feature for antileishmanial activity. The mechanism of action of many nitro-containing antiparasitic drugs involves the enzymatic reduction of the nitro group within the parasite to generate cytotoxic radical species.
Interactive Data Table: In Vitro Antileishmanial Activity of Analogous Compounds (No specific in vitro antileishmanial data for this compound was found. The table below presents data for related nitroheterocyclic compounds.)
| Compound/Analog | Leishmania Species | Activity (EC50/IC50 in µM) | Cell Stage | Reference |
| Hit A (8-halogeno-3-nitroimidazo[1,2-a]pyridine) | L. donovani / L. infantum | - | Promastigote/Amastigote | mdpi.com |
| Hit B (8-(4-chlorophenylthio)-3-nitroimidazo[1,2-a]pyridine) | L. donovani / L. infantum | Improved vs Hit A | Promastigote/Amastigote | mdpi.com |
| Nicotinamide | L. amazonensis | 11.3 ± 2.1 | Amastigote | ird.fr |
The pyridine nucleus is a common scaffold in a variety of antiviral agents. nih.govnih.gov Research has shown that pyridine derivatives can inhibit the replication of a wide range of viruses, including Herpes Simplex Virus (HSV). nih.govmdpi.com While there is no specific data on the antiviral activity of this compound, studies on related compounds provide some indications. For example, some pyrazolopyridine derivatives have been shown to inhibit HSV-1 replication with low micromolar effective concentrations. mdpi.com The presence of halogen and nitro substituents on aromatic rings can influence the antiviral activity of compounds. For instance, in a series of anthranilamide peptidomimetics, a chloro-substituted compound showed improved antiviral activity against HSV-1 compared to its bromo-substituted counterpart. mdpi.com
Interactive Data Table: In Vitro Antiviral Activity of Analogous Compounds (Specific in vitro antiviral data for this compound was not found. The table below includes data for analogous heterocyclic compounds against HSV-1.)
| Compound/Analog | Virus | IC50/EC50 (µM) | Reference |
| Chloro-substituted anthranilamide | HSV-1 | 14.8 | mdpi.com |
| Bromo-substituted anthranilamide | HSV-1 | 32.7 | mdpi.com |
| Pyrazolopyridine derivative AM-57 | HSV-1 | 0.70 ± 0.10 | mdpi.com |
| Pyrazolopyridine derivative ARA-04 | HSV-1 | 1.00 ± 0.10 | mdpi.com |
| Pyrazolopyridine derivative ARA-05 | HSV-1 | 1.00 ± 0.05 | mdpi.com |
Structure Activity Relationship Sar and Ligand Design Principles
Influence of Substituents on Biological Efficacy
The biological activity of thiophenyl-pyridine derivatives is significantly modulated by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. For 2-[(5-chloro-2-nitrophenyl)thio]pyridine, the chloro and nitro groups on the phenyl moiety, as well as the pyridine nitrogen and the thioether linkage, are key determinants of its pharmacological profile.
The presence and positioning of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring can profoundly impact the biological activity of a molecule. nih.govnih.gov In the case of this compound, the chlorine atom is at the 5-position and the nitro group is at the 2-position of the phenyl ring.
Research on related nitro-containing compounds has shown that the position of the nitro group can be critical for activity. For instance, in some series of bioactive molecules, a nitro group at the ortho or para position of a phenyl ring has been associated with higher activity compared to a meta positioning. mdpi.com This is often attributed to the strong electron-withdrawing effect of the nitro group, which is most pronounced at the ortho and para positions, influencing the electronic properties of the entire molecule. mdpi.com In a study of 2-chloropyridine (B119429) derivatives, the reactivity and subsequent biological interactions were found to be dependent on the position of the nitro group, with the ortho- and para-positions exerting a strong electron-withdrawing effect.
A study on 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, a compound with a different heterocyclic core but sharing the chloro and nitro-substituted phenylthio moiety, demonstrated that these substituents are integral to its biological profile. mdpi.com While direct SAR studies on the positional isomers of this compound are not extensively available, the established principles suggest that altering the positions of the chloro and nitro groups would likely lead to significant changes in biological activity.
Table 1: Positional Effects of Substituents on Biological Activity in Related Compounds
| Compound Scaffold | Substituent Position | Observed Effect on Biological Activity | Reference |
| Imidazo[1,2-a]pyridine (B132010) | 6-chloro, 3-nitro | Integral to antikinetoplastid activity | mdpi.com |
| 2-Chloropyridine | 3-nitro vs. 5-nitro | Reactivity dependent on nitro group position | |
| Nitroaromatics | Ortho/Para vs. Meta | Generally higher activity with ortho/para substitution | mdpi.com |
This table is illustrative and based on findings from structurally related compounds to infer potential trends for this compound.
The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in pi-stacking interactions, which are crucial for binding to biological targets. nih.gov The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor and receptor-ligand complexes. The basicity of the pyridine nitrogen can also influence the compound's pharmacokinetic properties. researchgate.net
The thioether linkage (-S-) provides a flexible bridge between the pyridine and phenyl rings, allowing the molecule to adopt various conformations to fit into a binding site. The sulfur atom itself can participate in various non-covalent interactions, including hydrophobic interactions and, in some cases, coordination with metal ions in metalloenzymes. mdpi.com The replacement of a thioether with a sulfone (-SO2-) in a related imidazo[1,2-a]pyridine series resulted in altered solubility and biological activity, highlighting the importance of the sulfur oxidation state and the nature of this linkage. mdpi.com
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a modified biological profile. nih.gov For this compound, this could involve incorporating other heterocyclic systems or functional groups known to possess specific biological activities.
For example, fusing the pyridine ring with other heterocycles or attaching known bioactive moieties to the core structure could lead to compounds with dual activity or improved target selectivity. This approach has been successfully applied to other pyridine-containing scaffolds to develop potent inhibitors for various biological targets. nih.gov
Pharmacophore Elucidation for Target-Specific Activities
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. patsnap.com For this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature associated with the pyridine nitrogen.
Aromatic features for both the pyridine and phenyl rings, indicating potential pi-stacking interactions.
A hydrophobic feature associated with the thioether linkage and the chloro-substituted phenyl ring.
An electron-withdrawing or hydrogen bond acceptor feature for the nitro group.
The development of a precise pharmacophore model for a specific target of this compound would require a set of active and inactive analogs to identify the key features responsible for biological activity. Such models are invaluable for virtual screening of compound libraries to identify new potential leads. nih.govdanaher.com
Design Principles for Enhanced Biological Activity in this compound Analogs
Based on the SAR principles discussed, several design strategies can be proposed to enhance the biological activity of analogs of this compound:
Systematic Modification of Phenyl Ring Substituents: Replacing the chloro and nitro groups with other electron-withdrawing or electron-donating groups at various positions could fine-tune the electronic properties and improve target affinity.
Bioisosteric Replacement: The thioether linkage could be replaced with other linkers such as an ether (-O-), sulfoxide (B87167) (-SO-), or sulfone (-SO2-) to modulate flexibility, polarity, and metabolic stability. nih.gov
Scaffold Hopping: The pyridine ring could be replaced with other heterocyclic systems to explore new interactions with the biological target. nih.gov
Introduction of Additional Functional Groups: Adding groups that can form specific interactions, such as hydrogen bond donors or acceptors, at strategic positions on either ring could enhance binding affinity.
Lead Optimization Strategies for Thiophenyl-Pyridine Compounds
Lead optimization is an iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For thiophenyl-pyridine compounds like this compound, key optimization strategies include:
Improving Metabolic Stability: The thioether linkage can be susceptible to oxidation in vivo. Modifications to the surrounding chemical environment or replacement of the thioether can improve metabolic stability.
Enhancing Solubility and Permeability: The physicochemical properties of the molecule can be fine-tuned by introducing polar or ionizable groups to improve aqueous solubility and cell membrane permeability. nih.gov
Reducing Off-Target Effects: By refining the SAR, modifications can be made to increase selectivity for the desired biological target, thereby reducing the potential for side effects.
Utilizing Computational Tools: In silico methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the activity of designed analogs and guide the synthetic efforts. nih.gov
The systematic application of these design and optimization principles can lead to the development of novel thiophenyl-pyridine derivatives with improved therapeutic potential.
Advanced Spectroscopic and Characterization Techniques for 2 5 Chloro 2 Nitrophenyl Thio Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-[(5-chloro-2-nitrophenyl)thio]pyridine in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁵N nuclei, a complete picture of the molecular framework can be assembled.
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons on the two rings. The pyridine (B92270) ring contains four protons, while the chloronitrophenyl ring has three. Due to the electron-withdrawing nature of the nitro group, the protons on the phenyl ring are anticipated to be deshielded and resonate at a lower field. stackexchange.com Specifically, the protons ortho and para to the nitro group experience significant deshielding. stackexchange.com Protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the thioether linkage. rsc.org
¹³C NMR: The molecule possesses 11 chemically non-equivalent carbon atoms, which should result in 11 distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached atoms and the electronic environment. The carbon atom bonded to the electron-withdrawing nitro group (C-NO₂) is expected to be significantly downfield. Similarly, carbons attached to chlorine (C-Cl) and sulfur (C-S) will have characteristic shifts. The carbon atoms within the pyridine ring are influenced by the electronegative nitrogen atom, which generally causes a downfield shift, particularly for the alpha and gamma carbons. researchgate.net The expected chemical shifts can be predicted by analyzing data from similar structures like substituted pyridines and chloronitrobenzenes. stackexchange.comspectrabase.com
¹⁵N NMR: With two nitrogen atoms—one in the pyridine ring and one in the nitro group—¹⁵N NMR provides direct insight into the electronic environment of these key heteroatoms. The chemical shifts for these two nitrogens are expected to be vastly different. The pyridine nitrogen typically resonates in a range of -126.7 to -63 ppm, though this is highly sensitive to substituents. mdpi.comscispace.com The nitrogen in the nitro group is found in a distinct region, with reported values for related compounds falling between approximately -19.2 and -16.7 ppm. scispace.comresearchgate.net
The following table summarizes the predicted NMR data for the compound.
Predicted NMR Data for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridine-H | ~7.0 - 8.5 | Complex splitting patterns (doublets, triplets of doublets). |
| Phenyl-H | ~7.4 - 8.3 | Protons ortho/para to NO₂ group are most deshielded. | |
| ¹³C | Pyridine-C | ~115 - 160 | C-S carbon will be significantly shifted. |
| Phenyl-C | ~120 - 150 | C-NO₂ and C-Cl carbons will show large shifts. | |
| ¹⁵N | Pyridine-N | ~ -100 to -60 | Highly dependent on electronic effects of the thioether. |
| Nitro-N | ~ -20 to -15 | Characteristic range for aromatic nitro groups. scispace.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound. The technique's ability to measure mass-to-charge ratios with high precision allows for the unambiguous determination of a molecule's chemical formula. youtube.com
For C₁₁H₇ClN₂O₂S, the calculated monoisotopic mass is 281.9866 g/mol . HRMS analysis would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 282.9944.
Upon collision-induced dissociation, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for aryl thioethers and nitroaromatic compounds include:
Cleavage of C-S Bonds: The primary fragmentation is likely the cleavage of one of the two carbon-sulfur bonds, resulting in charged fragments corresponding to the pyridinethiol portion or the chloronitrophenyl portion of the molecule. miamioh.edunih.gov
Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group, either as a neutral NO₂ radical (loss of 46 Da) or as a NO radical followed by CO loss. researchgate.netnih.govyoutube.com
Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (35/37 Da) is also a plausible pathway.
These fragmentation patterns provide a structural fingerprint that confirms the connectivity of the atoms within the molecule.
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. tu.edu.iq The IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the nitro group.
Key expected absorption bands include:
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. libretexts.org
Nitro Group (Ar-NO₂) Stretch: Two very strong and characteristic bands corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1370-1330 cm⁻¹) stretching vibrations. nist.govnist.gov
Aromatic C=C and C=N Stretch: Multiple bands of varying intensity in the 1600-1400 cm⁻¹ region. libretexts.org
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern of the aromatic rings. libretexts.org
Predicted Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |
| Aromatic C=C / C=N | Ring Stretch | 1600 - 1400 | Medium-Variable |
| C-Cl | Stretch | 800 - 600 | Medium-Strong |
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. researchgate.net The compound contains two chromophores, the pyridine ring and the chloronitrobenzene ring, linked by a sulfur atom. This extended conjugated system is expected to result in strong absorption in the UV region. The primary electronic transitions will be π → π* transitions associated with the aromatic systems. nih.gov The presence of the nitro group, a powerful auxochrome, is known to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λ_max) to longer values, potentially extending into the visible region. docbrown.inforesearchgate.net This is due to the extension of the conjugated system by the nitro group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms. libretexts.org
For this compound, a single-crystal X-ray structure would provide invaluable information, including:
Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the entire molecule.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions such as π-π stacking, halogen bonding, or other contacts that dictate the solid-state architecture. weizmann.ac.il
While no crystal structure for the title compound is publicly available, analysis of related diaryl thioethers and substituted pyridines suggests that the molecule is likely non-planar, with a significant twist around the C-S-C bridge. rsc.org
Future Research Directions and Academic Translational Perspectives
Development of Novel and Efficient Synthetic Methodologies for Complex Analogs
The future synthesis of analogs of 2-[(5-chloro-2-nitrophenyl)thio]pyridine will likely focus on creating diverse chemical libraries for high-throughput screening. Current synthetic routes often rely on nucleophilic aromatic substitution, where a thiol, such as 2-mercaptopyridine (B119420), reacts with an activated chloronitrobenzene derivative. While effective, these methods may have limitations when applied to the generation of more complex and sterically hindered analogs.
Future methodologies could explore:
Transition-Metal Catalysis: Palladium, copper, or nickel-catalyzed cross-coupling reactions could offer milder conditions and broader substrate scope, enabling the synthesis of previously inaccessible analogs.
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters (temperature, pressure, and time), potentially improving yields, safety, and scalability, especially for nitrated compounds.
Combinatorial Chemistry: The use of solid-phase synthesis, where one of the reactant cores is attached to a polymeric support, could facilitate the rapid generation of a large library of analogs for biological screening. nih.gov
Ring Opening and Closing Cascade (ROCC) Mechanisms: Innovative cascade reactions could provide novel pathways to construct substituted pyridine (B92270) rings, offering new entry points for derivatization. researchgate.net
These advanced synthetic strategies will be crucial for systematically exploring the structure-activity relationship (SAR) of the thiophenyl-pyridine scaffold.
Identification of New Biological Targets for this compound and its Structural Variants
While the pyridine nucleus is a common feature in numerous FDA-approved drugs with a wide range of biological activities, the specific targets of this compound are not yet fully elucidated. nih.gov The structural alerts within the molecule, such as the nitro group and the chlorinated phenyl ring, suggest potential for various biological interactions. Future research should prioritize the identification and validation of its molecular targets.
Key research directions include:
Phenotypic Screening: Testing the compound and its analogs against a wide array of cancer cell lines could reveal selective antiproliferative activity. nih.govnih.gov Recent studies on similar pyridine-thiazole hybrids have shown potent anticancer activity against lung cancer cell lines by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com
Target Deconvolution: For compounds showing promising activity in phenotypic screens, techniques like chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR/Cas9 screening) can be employed to identify the specific protein(s) they interact with.
Kinase Profiling: The pyridine scaffold is a known "privileged structure" for kinase inhibitors. acs.org Screening a library of thiophenyl-pyridine analogs against a broad panel of human kinases could identify novel inhibitors for targets like PIM-1 kinase, EGFR, or VEGFR-2, which are implicated in cancer. nih.govacs.org
Antimicrobial and Antiviral Screening: Given the broad biological activity of pyridine derivatives, screening for antimicrobial or antiviral efficacy is a logical next step. nih.govresearchgate.net
The table below summarizes potential target classes for future investigation based on the activities of related heterocyclic compounds.
| Potential Target Class | Rationale | Example Targets |
| Protein Kinases | Pyridine is a common scaffold in kinase inhibitors. acs.org | EGFR, VEGFR-2, PIM-1 nih.govacs.org |
| Cytochrome P450 Enzymes | Pyridine moieties can interact with the heme iron of CYP enzymes. nih.gov | CYP1B1 nih.gov |
| Nuclear Receptors | The overall structure may allow for binding to ligand-binding domains. | Estrogen Receptor, Androgen Receptor |
| Microbial Enzymes | Heterocyclic compounds often possess antimicrobial properties. researchgate.net | Dihydrofolate reductase, DNA gyrase |
Integration of Advanced Computational Approaches in Rational Compound Design and Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound and its analogs, integrating advanced computational methods can guide synthetic efforts and provide deeper insights into their mechanism of action.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis. This involves calculating molecular descriptors and correlating them with experimental activity. nih.gov
Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity can guide the design of new molecules with improved potency and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound binds to its target protein, revealing key interactions and conformational changes that are missed by static docking models. nih.gov
Machine Learning and AI: Leveraging artificial intelligence and machine learning algorithms can analyze vast datasets to predict bioactivity, optimize pharmacokinetic properties, and even propose novel molecular structures.
Exploration of Structure-Based Drug Design for Next-Generation Thiophenyl-Pyridine Compounds
Once a specific biological target has been identified and validated, structure-based drug design (SBDD) becomes a powerful strategy for optimization. This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.
The SBDD workflow for developing next-generation thiophenyl-pyridine compounds would involve:
Obtaining the Target Structure: The first step is to obtain a high-resolution 3D structure of the target protein, preferably in complex with the initial hit compound, this compound, or a close analog.
Binding Site Analysis: The co-crystal structure would reveal the precise binding mode, identifying key amino acid residues and noncovalent interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that are critical for affinity. researchgate.net For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes. nih.gov
In Silico Optimization: Using the binding site information, computational tools can be used to design modifications to the parent scaffold. This could involve adding functional groups to enhance interactions with specific residues, altering the conformation to improve the fit within the binding pocket, or replacing parts of the molecule to improve properties like solubility or metabolic stability.
Synthesis and Evaluation: The computationally designed analogs are then synthesized and tested experimentally to validate the design hypothesis. This iterative cycle of design, synthesis, and testing is repeated to progressively improve the compound's potency, selectivity, and drug-like properties.
The table below outlines a hypothetical SBDD strategy for modifying the parent compound based on potential interactions.
| Molecular Fragment | Potential Interaction | SBDD Modification Strategy |
| Pyridine Ring | Hydrogen bonding with backbone or side-chain residues. Coordination with metal ions (e.g., heme iron). nih.gov | Introduce substituents to modulate basicity and optimize H-bonding geometry. |
| Thioether Linker | Provides conformational flexibility. | Modify linker length or rigidity to optimize positioning in the binding pocket. |
| Nitro Group | Strong electron-withdrawing group; potential for hydrogen bonding. | Replace with other electron-withdrawing groups (e.g., cyano, sulfone) to fine-tune electronics and polarity. |
| Chloro Substituent | Fills a hydrophobic pocket; potential for halogen bonding. | Explore other halogen substituents (F, Br, I) or small alkyl groups to optimize hydrophobic interactions. |
By systematically applying these advanced synthetic, biological, and computational strategies, future research can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(5-chloro-2-nitrophenyl)thio]pyridine?
The synthesis of thioether-containing pyridines typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-free coupling reactions. For example, analogous compounds like 2-((4-nitrophenyl)thio)pyridine are synthesized by reacting a substituted aryl halide with a pyridinethiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification is often achieved via flash chromatography using gradients of ethyl acetate/hexane, with yields varying based on substituent electronic effects (e.g., electron-withdrawing groups like nitro or chloro enhance reactivity) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions. For example, pyridine protons typically resonate at δ 7.2–8.5 ppm, while nitro and chloro groups deshield adjacent protons .
- IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in yield data for thioether-containing pyridines be resolved?
Yield variations often arise from differences in reaction conditions or substituent effects. For instance:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity compared to non-polar solvents.
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity at the aryl ring, improving reaction efficiency .
- Temperature control : Higher temperatures (e.g., 100°C vs. 80°C) may accelerate side reactions, reducing yields .
Systematic optimization using Design of Experiments (DoE) can identify critical parameters and resolve contradictions .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Nitro and thioether groups may degrade under UV light; store in amber glass at –20°C .
- Moisture : Hydrolysis of the thioether bond is possible in acidic/basic conditions. Use inert atmospheres (N₂/Ar) for long-term storage .
- Thermal stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures. Preliminary data for analogous compounds suggest stability up to 150°C .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can map:
- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., nitro-substituted aryl rings) prone to nucleophilic attack .
- Transition-state energies : Compare activation barriers for alternative reaction pathways (e.g., para vs. meta substitution) .
Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), are standard for such analyses .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., H₂S during decomposition) .
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
Q. What methodologies assess the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular toxicity : MTT or resazurin assays quantify viability in cell lines (e.g., HEK293 or HeLa) .
- In silico docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
